molecular formula C19H13N3O4S2 B11045462 N-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide

Cat. No.: B11045462
M. Wt: 411.5 g/mol
InChI Key: SXRQNIHPKXIWJF-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzodioxole moiety, which can be synthesized by the reaction of catechol with dihalomethanes in the presence of a base . The quinazoline core is then constructed through a series of cyclization reactions, often involving the use of palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and quinazoline moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide exerts its effects involves several molecular targets and pathways. One key pathway is the inhibition of mitochondrial membrane potential, which leads to the induction of apoptosis in cancer cells . The compound may also interact with other cellular targets, such as kinases and transcription factors, to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide is unique due to its combination of a benzodioxole ring with a quinazoline-thiazole core. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C19H13N3O4S2

Molecular Weight

411.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide

InChI

InChI=1S/C19H13N3O4S2/c23-17-11-3-1-2-4-12(11)22-16(21-17)15(28-19(22)27)18(24)20-8-10-5-6-13-14(7-10)26-9-25-13/h1-7H,8-9H2,(H,20,24)(H,21,23)

InChI Key

SXRQNIHPKXIWJF-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C4NC(=O)C5=CC=CC=C5N4C(=S)S3

Origin of Product

United States

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